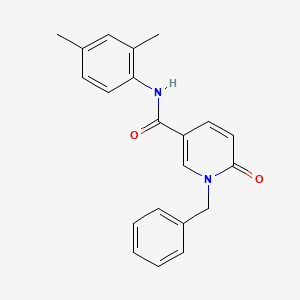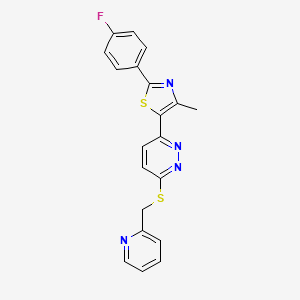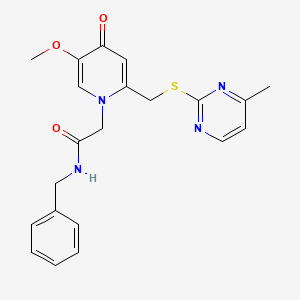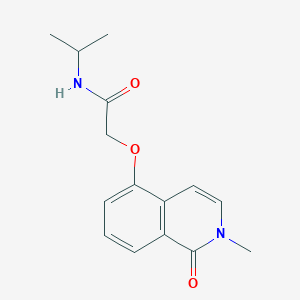
1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction, where the dihydropyridine intermediate reacts with a dimethylphenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
1-ベンジル-N-(2,4-ジメチルフェニル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミドは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、対応するN-酸化物またはその他の酸化誘導体を生成するために酸化できます。
還元: 還元反応は、カルボニル基をアルコールまたはアミンに変換できます。
置換: ベンジル基とジメチルフェニル基は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン化物、酸、塩基などの試薬は、置換反応を促進できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はN-酸化物を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
4. 科学研究への応用
1-ベンジル-N-(2,4-ジメチルフェニル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含むその潜在的な生物活性について研究されています。
医学: 抗炎症作用や鎮痛作用などの潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
1-benzyl-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-ベンジル-N-(2,4-ジメチルフェニル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素や受容体に結合することで、その活性を調節する可能性があります。たとえば、炎症や痛みの経路に関与する特定の酵素を阻害することにより、その潜在的な治療効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 1-ベンジル-N-(2,4-ジメチルフェニル)ピロリジン-3-アミン
- 1-ベンジル-N-(2,4-ジメチルフェニル)-4-ピペリジンカルボキサミド
独自性
1-ベンジル-N-(2,4-ジメチルフェニル)-6-オキソ-1,6-ジヒドロピリジン-3-カルボキサミドは、官能基の特定の組み合わせとジヒドロピリジン環構造のために独特です。この独自性は、その独特の化学反応性と潜在的な生物活性に貢献し、類似化合物とは異なります。
特性
分子式 |
C21H20N2O2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
1-benzyl-N-(2,4-dimethylphenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-10-19(16(2)12-15)22-21(25)18-9-11-20(24)23(14-18)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,25) |
InChIキー |
NRGDWGOCDQXGGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Butanoyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B11247288.png)


![N-(2-fluorophenyl)-2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11247300.png)

![N-(2,4-difluorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11247303.png)

![3-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11247315.png)
![3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11247318.png)
![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methylaniline](/img/structure/B11247322.png)
![(4-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11247325.png)
![N-benzyl-6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11247332.png)

![2-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11247363.png)
